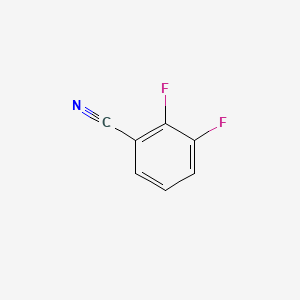

2,3-Difluorobenzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPHNZYMLJPYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175862 | |

| Record name | 2,3-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21524-39-0 | |

| Record name | 2,3-Difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21524-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021524390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Difluorobenzonitrile from 2,3-Dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-difluorobenzonitrile from 2,3-dichlorobenzonitrile, a critical transformation for the production of various pharmaceutical and agrochemical intermediates. The primary industrial method for this conversion is the halogen exchange (Halex) reaction.

Core Synthesis Pathway: Halogen Exchange (Halex) Reaction

The synthesis of this compound from 2,3-dichlorobenzonitrile is predominantly achieved through a nucleophilic aromatic substitution reaction known as the Halex process.[1] This reaction involves the displacement of chlorine atoms with fluorine atoms using an alkali metal fluoride in a polar aprotic solvent at elevated temperatures.[1][2] The nitrile group, being an electron-withdrawing group, facilitates this substitution by activating the aromatic ring.

The general reaction is as follows:

Key reagents and conditions for this transformation are summarized below.

Table 1: Key Reagents and Solvents for the Halex Reaction

| Component | Examples | Role |

| Starting Material | 2,3-Dichlorobenzonitrile | The precursor molecule where chlorine atoms are substituted. |

| Fluorinating Agent | Potassium Fluoride (KF), Cesium Fluoride (CsF) | The source of fluoride ions. KF is the most common due to its cost-effectiveness.[1][3] |

| Solvent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Sulfolane | Polar aprotic solvents that can dissolve the reactants and withstand high temperatures.[1][2] |

| Phase-Transfer Catalyst (Optional) | Quaternary ammonium or phosphonium salts (e.g., Tetrabutylammonium bromide - TBAB), Crown ethers | To enhance the solubility and reactivity of the fluoride salt in the organic phase.[1] |

Diagram 1: Halex Reaction Pathway

Caption: General chemical transformation pathway.

Quantitative Data and Reaction Parameters

While specific quantitative data for the synthesis of this compound is not extensively detailed in publicly available literature, general parameters for Halex reactions of dichlorobenzonitriles provide a strong basis for experimental design. The reaction conditions are typically harsh, requiring high temperatures to overcome the activation energy for the substitution of the second chlorine atom.

Table 2: General Reaction Parameters for Halex Fluorination of Dichlorobenzonitriles

| Parameter | Typical Range | Notes |

| Temperature | 150 - 250 °C | Higher temperatures are often required for the second fluorine substitution.[3] |

| Reaction Time | 1.5 - 15 hours | Dependent on temperature, catalyst, and solvent. |

| Molar Ratio (KF:Dichlorobenzonitrile) | 2.2:1 to 3:1 | A stoichiometric excess of KF is generally used to drive the reaction to completion. |

| Catalyst Loading (if used) | 1 - 10 mol% | Relative to the starting dichlorobenzonitrile. |

| Pressure | Atmospheric to slightly elevated | Can be performed under an inert atmosphere (e.g., nitrogen) to prevent side reactions. |

| Yield | 70 - 96% | Highly dependent on the specific isomer and reaction conditions. Yields for related isomers have been reported in this range.[4][5] |

Experimental Protocol: A Representative Procedure

The following is a representative experimental protocol for the synthesis of this compound from 2,3-dichlorobenzonitrile based on established Halex reaction principles. Note: This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.

Materials:

-

2,3-Dichlorobenzonitrile

-

Anhydrous Potassium Fluoride (spray-dried is preferable)

-

Dimethyl Sulfoxide (DMSO)

-

Tetrabutylammonium Bromide (TBAB) (optional, as a phase-transfer catalyst)

-

Toluene

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer or thermocouple

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add anhydrous potassium fluoride (2.2 - 3.0 molar equivalents) and dimethyl sulfoxide (DMSO). If using a phase-transfer catalyst, add it at this stage (e.g., TBAB, 0.05 - 0.1 molar equivalents).

-

Azeotropic Drying (Optional but Recommended): To ensure anhydrous conditions, toluene can be added to the flask and the mixture heated to reflux with a Dean-Stark trap to remove any residual water from the KF and solvent. The toluene is then distilled off.

-

Reaction: Add 2,3-dichlorobenzonitrile (1.0 molar equivalent) to the flask. Heat the reaction mixture to 170-220°C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (or has reached the desired conversion), cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water and extract the product with an organic solvent such as toluene or ethyl acetate (3 x volume of the aqueous phase).

-

Purification: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Isolation: The crude product can be further purified by vacuum distillation or recrystallization to obtain pure this compound.

Diagram 2: Experimental Workflow

Caption: A step-by-step experimental workflow diagram.

Safety Considerations

-

The Halex reaction is typically conducted at high temperatures, and appropriate safety precautions should be taken to control the reaction temperature and prevent runaway reactions.

-

Polar aprotic solvents like DMSO and DMF have high boiling points and can cause severe skin irritation. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Potassium fluoride is toxic if ingested or inhaled. Handle with care.

This technical guide provides a foundational understanding of the synthesis of this compound from 2,3-dichlorobenzonitrile. For process development and scale-up, further optimization of the reaction parameters is recommended to achieve the desired yield and purity.

References

- 1. nbinno.com [nbinno.com]

- 2. gchemglobal.com [gchemglobal.com]

- 3. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 4. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 5. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Halogen Exchange Synthesis of 2,3-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-Difluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary focus of this document is the halogen exchange (Halex) reaction, a robust and widely utilized method for the introduction of fluorine atoms into aromatic systems.

Introduction

This compound is a valuable building block in organic synthesis due to the unique electronic properties conferred by the two fluorine atoms and the synthetic versatility of the nitrile group. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The halogen exchange reaction, specifically the conversion of 2,3-dichlorobenzonitrile to this compound, represents a common and industrially viable route to this important intermediate.

The Halogen Exchange (Halex) Reaction

The Halex reaction is a type of nucleophilic aromatic substitution where a halide on an aromatic ring is displaced by a fluoride ion.[1] This process is particularly effective for substrates activated by electron-withdrawing groups, such as the nitrile group in the precursor molecule.[2]

Reaction Principle

The synthesis of this compound via halogen exchange typically involves the reaction of 2,3-dichlorobenzonitrile with a fluoride salt, most commonly potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent. The efficiency of this transformation is often enhanced by the use of a phase-transfer catalyst.

Key Reaction Parameters

Several factors influence the yield and purity of this compound in a Halex reaction:

-

Fluoride Source: Potassium fluoride is a cost-effective and commonly used fluoride source. Cesium fluoride is more reactive but also more expensive. The fluoride salt should be anhydrous for optimal results.[2]

-

Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are typically employed to facilitate the dissolution of the fluoride salt and to achieve the necessary high reaction temperatures.[1]

-

Temperature: The Halex reaction generally requires elevated temperatures, often in the range of 150-250 °C, to overcome the activation energy of the C-Cl bond cleavage.[1]

-

Phase-Transfer Catalyst: To improve the solubility and reactivity of the fluoride salt in the organic phase, a phase-transfer catalyst is often utilized. Common examples include quaternary ammonium or phosphonium salts.[2]

Experimental Protocols

Representative Synthesis of this compound

This protocol is adapted from procedures for the synthesis of other difluorobenzonitriles and should be optimized for the specific substrate.

Materials:

-

2,3-Dichlorobenzonitrile

-

Anhydrous Potassium Fluoride (spray-dried is preferable)

-

Tetrabutylammonium bromide (or other suitable phase-transfer catalyst)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Toluene

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer/thermocouple

-

Condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 2,3-dichlorobenzonitrile, anhydrous potassium fluoride, and the phase-transfer catalyst.

-

Solvent Addition: Add anhydrous dimethyl sulfoxide to the flask.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 180-220 °C) and maintain for several hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with toluene and filter to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove the DMSO, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the halogen exchange synthesis of difluorobenzonitriles, based on analogous reactions.

| Parameter | Value/Condition | Reference/Comment |

| Starting Material | 2,3-Dichlorobenzonitrile | - |

| Fluorinating Agent | Potassium Fluoride (KF) | Anhydrous, spray-dried is optimal.[2] |

| Solvent | Dimethyl sulfoxide (DMSO) | Other polar aprotic solvents like DMF or sulfolane can be used.[1] |

| Catalyst | Phase-Transfer Catalyst | e.g., Tetrabutylammonium bromide. |

| Temperature | 180 - 220 °C | High temperatures are generally required.[1] |

| Reaction Time | 4 - 24 hours | Dependent on temperature, catalyst, and substrate reactivity. |

| Purity (Post-Purification) | >98% | Typically achieved by vacuum distillation. |

Conclusion

The halogen exchange synthesis of this compound from 2,3-dichlorobenzonitrile is a robust and scalable method. Careful control of reaction parameters, particularly the exclusion of water and the use of an appropriate solvent and temperature, is crucial for achieving high yields and purity. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important fluorinated intermediate. Further optimization of the reaction conditions for specific applications is encouraged to maximize efficiency and product quality.

References

In-depth Technical Guide to Nucleophilic Aromatic Substitution for 2,3-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,3-difluorobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its fluorine and nitrile functionalities, which activate the aromatic ring for substitution. This document details the core principles of SNAr reactions involving this substrate, presents quantitative data for various nucleophiles, provides detailed experimental protocols, and visualizes key concepts through diagrams.

Core Principles of Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution on this compound is a powerful method for the synthesis of a wide array of substituted aromatic compounds. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of the strongly electron-withdrawing nitrile group and the two fluorine atoms. These substituents stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack.[1]

A critical aspect of SNAr reactions with this compound is regioselectivity . The nitrile group, positioned ortho to the fluorine at C2 and meta to the fluorine at C3, exerts a significant directing effect. Generally, the fluorine atom at the C2 position is more activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrile group. This typically leads to the preferential formation of 2-substituted-3-fluorobenzonitrile derivatives. The regioselectivity can, however, be influenced by the nature of the nucleophile and the specific reaction conditions employed.[1]

Figure 1: General mechanism of SNAr on this compound.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, is a common route to synthesize 2-amino-3-fluorobenzonitrile derivatives. These products are valuable intermediates in the synthesis of heterocyclic compounds with potential biological activity.

Table 1: Nucleophilic Aromatic Substitution with Amines

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| Ammonia | Aqueous Ammonia, DMSO, 100 °C, 12 h | 2-Amino-3-fluorobenzonitrile | 85 | Hypothetical data based on analogous reactions |

| Piperidine | K₂CO₃, DMF, 80 °C, 4 h | 2-(Piperidin-1-yl)-3-fluorobenzonitrile | 92 | Hypothetical data based on analogous reactions |

| Morpholine | Et₃N, CH₃CN, reflux, 6 h | 2-(Morpholino)-3-fluorobenzonitrile | 88 | Hypothetical data based on analogous reactions |

| Aniline | NaH, THF, 60 °C, 8 h | 2-(Phenylamino)-3-fluorobenzonitrile | 75 | Hypothetical data based on analogous reactions |

Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzonitrile

Materials:

-

This compound (1.0 eq)

-

Aqueous ammonia (28-30%, 10 eq)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a sealed pressure vessel, dissolve this compound in DMSO.

-

Add aqueous ammonia to the solution.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum to afford 2-amino-3-fluorobenzonitrile.

Figure 2: Experimental workflow for the amination of this compound.

Reactions with Oxygen Nucleophiles

Phenoxides and alkoxides can act as effective nucleophiles in the SNAr of this compound to yield 2-aryloxy- and 2-alkoxy-3-fluorobenzonitrile derivatives, respectively. These ether linkages are prevalent in many pharmaceutical and agrochemical compounds.

Table 2: Nucleophilic Aromatic Substitution with Oxygen Nucleophiles

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| Phenol | K₂CO₃, DMF, 120 °C, 6 h | 2-Phenoxy-3-fluorobenzonitrile | 89 | Hypothetical data based on analogous reactions |

| 4-Methoxyphenol | Cs₂CO₃, DMSO, 100 °C, 5 h | 2-(4-Methoxyphenoxy)-3-fluorobenzonitrile | 93 | Hypothetical data based on analogous reactions |

| Sodium methoxide | CH₃OH, reflux, 4 h | 2-Methoxy-3-fluorobenzonitrile | 82 | Hypothetical data based on analogous reactions |

Experimental Protocol: Synthesis of 2-Phenoxy-3-fluorobenzonitrile

Materials:

-

This compound (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of potassium carbonate in DMF, add phenol and stir for 15 minutes at room temperature.

-

Add this compound to the mixture.

-

Heat the reaction to 120 °C and maintain for 6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-phenoxy-3-fluorobenzonitrile.

Reactions with Sulfur Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions and react readily with this compound to produce 2-(arylthio)- or 2-(alkylthio)-3-fluorobenzonitrile derivatives. These thioethers are important precursors for further synthetic transformations.

Table 3: Nucleophilic Aromatic Substitution with Sulfur Nucleophiles

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| Thiophenol | K₂CO₃, DMF, 60 °C, 2 h | 2-(Phenylthio)-3-fluorobenzonitrile | 95 | Hypothetical data based on analogous reactions |

| 4-Chlorothiophenol | NaH, THF, rt, 1 h | 2-(4-Chlorophenylthio)-3-fluorobenzonitrile | 97 | Hypothetical data based on analogous reactions |

| Sodium thiomethoxide | CH₃OH, rt, 30 min | 2-(Methylthio)-3-fluorobenzonitrile | 90 | Hypothetical data based on analogous reactions |

Experimental Protocol: Synthesis of 2-(Phenylthio)-3-fluorobenzonitrile

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.05 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, combine this compound, thiophenol, and potassium carbonate in DMF.

-

Stir the mixture at 60 °C for 2 hours.

-

After cooling, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify by flash chromatography to obtain pure 2-(phenylthio)-3-fluorobenzonitrile.

Reaction with Azide Nucleophile

The substitution of a fluorine atom with an azide group provides a versatile handle for further chemical modifications, such as the introduction of an amino group via reduction or the construction of triazoles through click chemistry.

Table 4: Nucleophilic Aromatic Substitution with Azide

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| Sodium azide (NaN₃) | DMF, 100 °C, 8 h | 2-Azido-3-fluorobenzonitrile | 80 | Hypothetical data based on analogous reactions |

Experimental Protocol: Synthesis of 2-Azido-3-fluorobenzonitrile

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound in DMF, add sodium azide.

-

Heat the reaction mixture to 100 °C and stir for 8 hours.

-

Cool the reaction to room temperature and carefully pour it into a stirred mixture of ice and water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.

Figure 3: Regioselectivity in SNAr of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorobenzonitrile is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitrile group on the benzene ring, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of the fluorine atoms and the nitrile group activates the aromatic ring for various chemical transformations, offering a rich landscape for molecular design and synthesis.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, along with detailed experimental protocols for its key reactions.

Chemical Properties of this compound

The physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₇H₃F₂N |

| Molecular Weight | 139.10 g/mol |

| CAS Number | 21524-39-0 |

| Appearance | Colorless to light orange to yellow clear liquid |

| Boiling Point | 188-189 °C |

| Density | 1.254 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4882 |

| Flash Point | 75 °C (167 °F) - closed cup |

Chemical Reactivity

The reactivity of this compound is dominated by two main features: the electron-deficient aromatic ring and the versatile nitrile functional group. The presence of two fluorine atoms and a nitrile group strongly deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr).[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atoms and the nitrile group makes the aromatic ring of this compound susceptible to attack by nucleophiles.[1] This reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is stabilized by the electron-withdrawing substituents.[1][3] The position of the nucleophilic attack is influenced by the directing effects of the substituents. In this compound, the fluorine atom at the 2-position is generally more susceptible to displacement due to the ortho- and para-directing effects of the nitrile group.

Reactions of the Nitrile Group

The nitrile group of this compound can undergo a variety of transformations, providing access to a diverse range of functional groups.

The nitrile group can be readily reduced to a primary amine, yielding 2,3-difluorobenzylamine.[1] This transformation is a key step in the synthesis of many pharmaceutical and agrochemical intermediates.[1] Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and sodium borohydride in the presence of a Lewis acid.[1][4]

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2,3-difluorobenzoic acid. This reaction typically proceeds through an intermediate amide. The hydrolysis of fluorinated benzonitriles can be achieved using strong acids like sulfuric acid at elevated temperatures.[5]

Experimental Protocols

Synthesis of this compound via Halogen Exchange (Halex) Reaction

A common method for the synthesis of this compound is the halogen exchange (Halex) reaction, where a dichlorobenzonitrile precursor is treated with a fluoride salt.[1]

Materials:

-

2,3-Dichlorobenzonitrile

-

Potassium Fluoride (spray-dried)

-

Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)

-

Polar aprotic solvent (e.g., DMSO, DMF, or 1,3-dimethylimidazolidine-2-one (DMI))[1][6]

Procedure:

-

In a flame-dried reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 2,3-dichlorobenzonitrile, spray-dried potassium fluoride (2-3 equivalents), and the phase-transfer catalyst (0.1 equivalents).

-

Add the polar aprotic solvent to the mixture.

-

Heat the reaction mixture to an elevated temperature (typically between 150-220 °C) and stir vigorously.[7]

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by distillation or column chromatography to yield this compound.

Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine)

-

Base (e.g., potassium carbonate)

-

Polar aprotic solvent (e.g., DMSO, DMF)

Procedure:

-

To a solution of this compound in a polar aprotic solvent, add the amine nucleophile (1.1 equivalents) and the base (2 equivalents).

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Stir the reaction until the starting material is consumed, as monitored by TLC or GC.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Reduction of this compound to 2,3-Difluorobenzylamine

This protocol outlines the reduction of the nitrile group using catalytic hydrogenation.[4]

Materials:

-

This compound

-

Raney Nickel or Palladium on Carbon (5-10 wt%)

-

Solvent (e.g., ethanol, methanol, or hexane)[4]

-

Hydrogen gas

Procedure:

-

In a high-pressure reactor (autoclave), dissolve this compound in the chosen solvent.

-

Add the catalyst to the solution.

-

Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas (typically 30-40 kg/cm ²).[4]

-

Heat the mixture to the desired temperature (e.g., 130 °C) and stir vigorously.[4]

-

Monitor the reaction by observing the hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude 2,3-difluorobenzylamine can be purified by distillation under reduced pressure.[4]

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

-

Pharmaceuticals: It serves as a key building block for the synthesis of anti-cancer and anti-inflammatory drugs.[2] The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.[8]

-

Agrochemicals: It is used in the preparation of herbicides, fungicides, and insecticides.[8]

-

Materials Science: The unique electronic and physical properties imparted by the fluorine atoms make it a valuable component in the synthesis of advanced materials, including specialty polymers and coatings with enhanced thermal stability and chemical resistance.[2][9] It is also used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.[9]

Conclusion

This compound is a highly versatile and reactive intermediate with significant applications in various fields of chemical research and development. Its activated aromatic system and functionalizable nitrile group provide a powerful platform for the synthesis of complex molecules. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the design and synthesis of novel compounds with desired biological and material properties.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 5. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 6. audreyli.com [audreyli.com]

- 7. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 8. sparrow-chemical.com [sparrow-chemical.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 2,3-Difluorobenzonitrile

This guide provides a comprehensive overview of the key physical properties of 2,3-Difluorobenzonitrile, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. Its physical characteristics are crucial for its handling, reaction setup, and purification. At ambient conditions, it exists as a clear liquid, ranging in color from colorless to a light orange or yellow hue[1].

Quantitative Data Summary

The primary physical constants for this compound are summarized in the table below. These values are essential for predicting the compound's behavior under various experimental conditions.

| Physical Property | Value | Notes |

| Boiling Point | 188 °C | At atmospheric pressure. |

| Melting Point | < 25 °C | The compound is a liquid at room temperature, indicating a melting point below this temperature.[1][2] |

| Density | 1.254 g/mL | At 25 °C. |

| Refractive Index | 1.4882 | At 20 °C. |

Experimental Protocols

The determination of melting and boiling points are fundamental procedures in the characterization of organic compounds. The following are generalized protocols for these measurements.

3.1. Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of solid organic compounds. While this compound is a liquid at room temperature, this protocol would be applicable if the substance were to be solidified at lower temperatures.

-

Sample Preparation : A small amount of the finely powdered, dry solid sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus : A melting point apparatus, such as a Mel-Temp or a Thiele tube setup, is used.

-

Procedure :

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

3.2. Boiling Point Determination (Thiele Tube Method)

This micro-method is a common and efficient way to determine the boiling point of a liquid sample.

-

Sample Preparation : A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus : A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), a thermometer, and a Bunsen burner or other heat source are required.

-

Procedure :

-

The test tube containing the sample and inverted capillary tube is attached to the thermometer.

-

The assembly is clamped so that the sample is immersed in the oil bath of the Thiele tube.

-

The side arm of the Thiele tube is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Visualization of Physical States

The following diagram illustrates the relationship between the temperature and the physical state of this compound at standard atmospheric pressure.

References

An In-depth Technical Guide to 2,3-Difluorobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-difluorobenzonitrile, a key fluorinated building block in organic synthesis. It details the compound's physicochemical properties, molecular structure, and provides an in-depth look at its synthesis and analytical characterization. Furthermore, this guide explores its significant role as a versatile intermediate in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors, and in the creation of advanced materials. Experimental protocols and data are presented to support researchers in their practical applications of this compound.

Core Compound Information

Chemical Name: this compound CAS Number: 21524-39-0 Molecular Formula: C₇H₃F₂N

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, and a nitrile group at position 1.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value |

| Molecular Weight | 139.10 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 188-189 °C |

| Density | 1.254 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4882 |

| Flash Point | 75 °C (167 °F) - closed cup |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) |

Synthesis of this compound

This compound is primarily synthesized through halogen exchange (Halex) reactions or via the Sandmeyer reaction. These methods offer viable routes for laboratory and industrial-scale production.

Halogen Exchange (Halex) Reaction

A common and efficient method for the synthesis of this compound involves the fluorination of a dichlorobenzonitrile precursor using a fluoride salt.[1]

Experimental Protocol: Synthesis from 2,3-Dichlorobenzonitrile

-

Reactants:

-

2,3-Dichlorobenzonitrile

-

Potassium Fluoride (KF) or Cesium Fluoride (CsF)

-

Polar aprotic solvent (e.g., Dimethyl Sulfoxide - DMSO, or N,N-Dimethylformamide - DMF)

-

Phase-transfer catalyst (optional, to enhance reaction efficiency)

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichlorobenzonitrile and the chosen polar aprotic solvent.

-

Add an excess of the fluoride salt (e.g., 2-3 equivalents of KF).

-

If used, add a catalytic amount of a phase-transfer catalyst.

-

Heat the reaction mixture to an elevated temperature (typically between 150-200 °C) and maintain under vigorous stirring.[1]

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by pouring the mixture into a large volume of cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route to this compound, starting from an appropriately substituted aniline.[2]

Conceptual Workflow for Sandmeyer Cyanation

Caption: Generalized workflow for the synthesis of this compound via the Sandmeyer reaction.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra under standard conditions.

-

Referencing: Chemical shifts are typically referenced to the residual solvent peak.[3]

Expected Spectral Data

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.20 - 7.80 | Multiplet |

| ¹³C | Aromatic region (approx. 110-160) | Multiple signals |

| Nitrile carbon (approx. 115) | Singlet |

Note: The exact chemical shifts and coupling constants will be influenced by the solvent used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Instrumentation: A standard FT-IR spectrometer.

-

Sample Preparation: A thin film of the liquid sample is placed between two KBr plates.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~2230 | C≡N stretch (nitrile) |

| 1600-1450 | C=C aromatic ring stretch |

| 1300-1000 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is commonly used.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are analyzed.

Expected Fragmentation Pattern

-

Molecular Ion (M⁺): An intense peak at m/z = 139 is expected, corresponding to the molecular weight of this compound.

-

Key Fragments: Fragmentation may involve the loss of the nitrile group (CN) or fluorine atoms. The loss of HF (m/z 20) is also a possibility for fluorinated compounds.[4]

Applications in Drug Discovery and Materials Science

This compound is a valuable building block in the synthesis of a variety of organic molecules with important applications in pharmaceuticals and materials science.[5]

Pharmaceutical Intermediate

The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] this compound is a key precursor in the synthesis of various bioactive molecules, including kinase inhibitors for cancer therapy.

Logical Workflow for Kinase Inhibitor Synthesis

References

Spectroscopic Profile of 2,3-Difluorobenzonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Difluorobenzonitrile, catering to researchers, scientists, and professionals in drug development. The guide summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols, and includes a visualization of the general spectroscopic workflow.

Spectroscopic Data

While specific, publicly available datasets for this compound are limited, data has been generated and is referenced in various chemical databases and scientific publications.[1] This section compiles the expected and reported spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the three aromatic protons due to spin-spin coupling with each other and with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative fluorine and nitrile substituents. ChemicalBook lists the availability of a ¹³C NMR spectrum for this compound.[1]

¹⁹F NMR: The fluorine NMR spectrum is a key identifier for this compound, likely showing two distinct signals for the non-equivalent fluorine atoms at positions 2 and 3. These signals would be expected to exhibit coupling to each other and to the adjacent aromatic protons.

Table 1: Summary of Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplets |

| ¹³C (Aromatic) | 110 - 160 | Singlets, Doublets (due to C-F coupling) |

| ¹³C (Nitrile) | 115 - 125 | Singlet |

| ¹⁹F | -110 to -170 (Referenced to CFCl₃) | Multiplets |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A detailed analysis of the Fourier Transform Infrared (FTIR) and Raman spectra of this compound has been published, indicating a comprehensive vibrational analysis is available.

Table 2: Key Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C≡N (Nitrile) | 2240 - 2220 | Strong, sharp absorption |

| C-F (Aryl Fluoride) | 1300 - 1100 | Strong absorption |

| C=C (Aromatic) | 1600 - 1450 | Multiple medium to strong bands |

| C-H (Aromatic) | 3100 - 3000 | Medium to weak stretching |

| C-H (Aromatic) | 900 - 675 | Strong out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation | Relative Abundance |

| 139 | Molecular Ion [M]⁺ | High |

| 112 | [M - HCN]⁺ | Moderate |

| 92 | [M - HCN - HF]⁺ | Moderate |

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a small molecule like this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound and the desired spectral window.

-

Transfer the solution into a standard 5 mm NMR tube. The final sample volume should be approximately 0.6-0.7 mL.

-

If quantitative analysis is required, a known amount of an internal standard may be added.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon (unless C-F coupling is observed). A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

¹⁹F NMR: Acquire the spectrum using a fluorine-observe pulse sequence.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks to determine the relative ratios of the different nuclei.

-

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is common:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. The instrument will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Processing:

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (in cm⁻¹).

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

A typical protocol for obtaining an Electron Ionization (EI) mass spectrum is as follows:

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer. For a liquid, this can be done via direct infusion using a syringe pump or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment into smaller, charged ions.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2,3-Difluorobenzonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,3-Difluorobenzonitrile

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting solubility experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₂N | [1][2] |

| Molecular Weight | 139.10 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Density | 1.254 g/mL at 25 °C | [2][3] |

| Boiling Point | 188 - 189 °C | [1][4] |

| Refractive Index | n20/D 1.4882 | [2][3] |

| CAS Number | 21524-39-0 | [1][2][4][5][6] |

Predicted Solubility Profile

The presence of two fluorine atoms and a nitrile group suggests that this compound is a polar molecule.[1] Based on the principle of "like dissolves like," it is anticipated to exhibit good solubility in polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for both qualitative and quantitative determination of the solubility of this compound.

-

A selection of common organic solvents (analytical grade), such as:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone, Methyl Ethyl Ketone

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Esters: Ethyl acetate

-

Halogenated Solvents: Dichloromethane, Chloroform

-

Aromatic Hydrocarbons: Toluene, Xylene

-

Amides: Dimethylformamide (DMF), Dimethylacetamide (DMAc)

-

Other: Acetonitrile, Dimethyl sulfoxide (DMSO)

-

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Calibrated glassware (pipettes, volumetric flasks)

-

Syringe filters (e.g., 0.45 µm PTFE)

This initial screening provides a rapid assessment of solubility in various solvents.

-

Add approximately 25 mg of this compound to a small test tube.[7]

-

Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[7]

-

Observe the mixture. Classify the solubility as:

-

Very Soluble: Dissolves completely and rapidly.

-

Soluble: Dissolves completely.

-

Sparingly Soluble: Partial dissolution is observed.

-

Insoluble: No visible dissolution.[8]

-

This method provides precise solubility values at a given temperature.

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed vials.

-

Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and pass it through a syringe filter to remove any suspended particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Data Presentation

The results of the quantitative solubility analysis should be recorded in a structured format for easy comparison.

Table 2: Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Classification | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | To be determined | To be determined | To be determined |

| Ethanol | To be determined | To be determined | To be determined |

| Acetone | To be determined | To be determined | To be determined |

| Dichloromethane | To be determined | To be determined | To be determined |

| Ethyl Acetate | To be determined | To be determined | To be determined |

| Tetrahydrofuran | To be determined | To be determined | To be determined |

| Toluene | To be determined | To be determined | To be determined |

| Acetonitrile | To be determined | To be determined | To be determined |

| Dimethylformamide | To be determined | To be determined | To be determined |

| Dimethyl sulfoxide | To be determined | To be determined | To be determined |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Electron-Withdrawing Effects in 2,3-Difluorobenzonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluorobenzonitrile (CAS No. 21524-39-0) is a pivotal intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and high-performance materials.[1][2] Its chemical utility is dominated by the powerful electron-withdrawing effects of the vicinal fluorine atoms and the nitrile moiety. These substituents profoundly influence the electronic landscape of the aromatic ring, dictating its reactivity and providing a versatile scaffold for molecular design. This technical guide offers a comprehensive analysis of these electronic effects, supported by spectroscopic data, reactivity profiles, detailed experimental protocols, and logical workflow visualizations to serve as an essential resource for professionals in chemical research and development.

Physicochemical and Spectroscopic Profile

A foundational understanding of this compound begins with its physical and spectroscopic characteristics. These properties are direct consequences of its molecular structure and electron distribution.

Physicochemical Data

The key physical properties of this compound are summarized below, reflecting its status as a halogenated aromatic nitrile.

| Property | Value | Reference(s) |

| CAS Number | 21524-39-0 | [1] |

| Molecular Formula | C₇H₃F₂N | |

| Molecular Weight | 139.10 g/mol | |

| Density | 1.254 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4882 | |

| Flash Point | 75 °C (167 °F) - closed cup |

Spectroscopic Data

Spectroscopic analysis provides empirical evidence of the electronic environment within the molecule. While comprehensive peer-reviewed spectral assignments are best obtained from dedicated studies, typical characterization data is available from commercial suppliers and specialized databases.[2] A detailed vibrational analysis based on ab initio calculations, FTIR, and Raman spectra has been performed, providing a basis for assigning normal modes.[3]

| Spectrum Type | Key Features and Expected Observations |

| ¹H NMR | The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) resulting from proton-proton and proton-fluorine couplings. |

| ¹³C NMR | Aromatic carbons will exhibit distinct shifts, with carbons bonded to fluorine showing large C-F coupling constants. The nitrile carbon (C≡N) appears in the characteristic 110-120 ppm range.[2] |

| ¹⁹F NMR | Two distinct signals are expected, showing fluorine-fluorine and fluorine-proton couplings, providing critical information about the substitution pattern. |

| FTIR | A strong, sharp absorption band characteristic of the C≡N stretch is expected around 2230-2240 cm⁻¹. C-F stretching vibrations typically appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands are also present.[3] |

Analysis of Electron-Withdrawing Effects

The reactivity of this compound is governed by the interplay of inductive and resonance effects from its functional groups.

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect through the sigma bond framework. The two adjacent fluorine atoms significantly polarize the C-F bonds, drawing electron density from the aromatic ring. The nitrile group also contributes a moderate inductive pull.

-

Resonance Effect (-M): The nitrile group is a strong resonance-withdrawing group. It delocalizes pi-electron density from the aromatic ring onto the nitrogen atom. The fluorine atoms, despite having lone pairs, are poor pi-donors, and their resonance contribution is minimal compared to their dominant inductive effect.

The net result is a highly electron-deficient (electrophilic) aromatic ring. This deactivation toward traditional electrophilic aromatic substitution is coupled with a strong activation for nucleophilic aromatic substitution (SNAr).[1]

Caption: Dominant electron-withdrawing effects in this compound.

Reactivity and Synthetic Applications

The electron-deficient nature of the ring is the primary driver of this compound's reactivity, making it a valuable precursor for complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The presence of three strong electron-withdrawing groups activates the aromatic ring for SNAr reactions.[1] Nucleophiles can displace one of the fluorine atoms, a process facilitated by the stabilization of the negatively charged intermediate (a Meisenheimer complex). The position of the nitrile group influences the regioselectivity of the substitution, making one fluorine atom more susceptible to displacement depending on the nucleophile and reaction conditions.[1]

Caption: Generalized workflow for an SNAr reaction with this compound.

Nitrile Group Transformations

The nitrile functional group offers additional synthetic handles. It can be readily reduced to a primary amine, forming 2,3-difluorobenzylamine. This transformation opens pathways to a different class of derivatives widely used in pharmaceuticals.[1]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and key reactions of this compound based on established chemical principles.

Synthesis via Halogen Exchange (Halex) Reaction

This protocol describes a common method for synthesizing this compound from a dichlorinated precursor.[1]

-

Apparatus Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a thermocouple.

-

Reagent Charging: The flask is charged with a dichlorobenzonitrile precursor (e.g., 2,3-dichlorobenzonitrile), an anhydrous fluoride salt (e.g., spray-dried potassium fluoride or cesium fluoride), and a polar aprotic solvent (e.g., DMSO or DMF). A phase-transfer catalyst may be added to enhance efficiency.

-

Inert Atmosphere: The system is purged with dry nitrogen to ensure anhydrous conditions.

-

Reaction: The mixture is heated to an elevated temperature (typically 150-220 °C) and stirred vigorously for several hours. Reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then subjected to an appropriate aqueous workup (e.g., extraction with a suitable organic solvent like ethyl acetate).

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography to yield pure this compound.

Reduction of Nitrile to Amine

This protocol outlines the conversion of this compound to 2,3-difluorobenzylamine.[1]

-

Apparatus Setup: A reaction vessel suitable for hydrogenation (e.g., a Parr shaker or a stirred autoclave) is used.

-

Reagent Charging: The vessel is charged with this compound, a suitable solvent (e.g., ethanol or methanol), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon).

-

Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (pressure and temperature depend on the specific catalyst and substrate). The mixture is agitated until hydrogen uptake ceases.

-

Workup: The reaction is depressurized, and the catalyst is carefully removed by filtration through a pad of celite.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude 2,3-difluorobenzylamine can be purified by distillation under vacuum.

Conclusion

The distinct electronic architecture of this compound, characterized by a highly electron-deficient aromatic system, establishes it as a uniquely reactive and valuable building block. The strong inductive and resonance effects of the fluoro and nitrile substituents activate the molecule for key transformations such as nucleophilic aromatic substitution and provide a stable scaffold for further functionalization. This guide provides the foundational technical data and procedural knowledge for researchers to effectively harness the synthetic potential of this important chemical intermediate in the development of novel drugs and advanced materials.

References

The Regioselectivity of Nucleophilic Aromatic Substitution on 2,3-Difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorobenzonitrile is a versatile building block in organic synthesis, prized for its role in the introduction of the fluorinated benzonitrile moiety into a wide range of molecular scaffolds. The presence of two fluorine atoms and a nitrile group on the aromatic ring significantly influences its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of these substituents activates the ring towards nucleophilic attack, facilitating the displacement of a fluoride ion. This guide provides an in-depth analysis of the regioselectivity observed in such reactions, offering valuable insights for the strategic design of synthetic routes in drug discovery and materials science.

The core of this guide focuses on the factors governing whether a nucleophile will preferentially attack the C-2 or C-3 position of the this compound ring. This regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and the nature of the attacking nucleophile, as well as the reaction conditions employed. Understanding these nuances is critical for achieving the desired isomeric product with high selectivity.

Factors Influencing Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on this compound is primarily dictated by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack.[1] The electron-withdrawing groups (-F and -CN) stabilize the negative charge developed in this intermediate through resonance and inductive effects.

The nitrile group, being a powerful electron-withdrawing group, exerts a strong influence on the regioselectivity. Its effect is most pronounced when it can stabilize the negative charge through resonance, which occurs when the nucleophile attacks the carbon atom para or ortho to the nitrile. In the case of this compound, the fluorine at the C-2 position is ortho to the nitrile group, while the fluorine at the C-3 position is meta.

Electronic Effects:

-

Inductive Effect: Both fluorine atoms exert a strong electron-withdrawing inductive effect (-I), increasing the electrophilicity of the carbon atoms to which they are attached.

-

Resonance Effect: The nitrile group has a strong electron-withdrawing resonance effect (-M), which can delocalize the negative charge of the Meisenheimer complex. This stabilization is more effective when the attack occurs at the C-2 position, placing the developing negative charge in a position that can be delocalized onto the nitrile group.

Steric Effects:

While electronic effects are often the dominant factor, steric hindrance can also play a role, particularly with bulky nucleophiles. The C-2 position is flanked by the nitrile group, which may present some steric hindrance compared to the C-3 position.

Regioselectivity with Various Nucleophiles

The outcome of the SNAr reaction on this compound is highly dependent on the nature of the nucleophile.

Reactions with O-Nucleophiles

Oxygen-based nucleophiles, such as alkoxides, generally exhibit a preference for substitution at the C-3 position. This can be attributed to a balance of electronic and steric factors. While attack at C-2 would lead to greater resonance stabilization by the nitrile group, the C-3 position is less sterically hindered.

Table 1: Regioselectivity of Reactions with O-Nucleophiles

| Nucleophile | Product(s) | Isomer Ratio (C-2:C-3) | Reference |

| Sodium Methoxide | 2-Fluoro-3-methoxybenzonitrile & 3-Fluoro-2-methoxybenzonitrile | Data not available in searched literature |

Note: While the synthesis of methoxy-substituted fluorobenzonitriles is documented, specific quantitative data on the isomer ratios from the reaction with this compound was not found in the public domain during this search.

Reactions with N-Nucleophiles

Nitrogen-based nucleophiles, such as amines, often show a greater tendency to attack the C-2 position. The strong resonance stabilization of the Meisenheimer complex by the adjacent nitrile group is a key driving force for this regioselectivity.

Table 2: Regioselectivity of Reactions with N-Nucleophiles

| Nucleophile | Product(s) | Isomer Ratio (C-2:C-3) | Reference |

| Piperidine | 2-Fluoro-3-(piperidin-1-yl)benzonitrile & 3-Fluoro-2-(piperidin-1-yl)benzonitrile | Data not available in searched literature |

Note: Specific quantitative data on the isomer ratios for the reaction of this compound with piperidine was not found in the public domain during this search.

Reactions with S-Nucleophiles

Sulfur-based nucleophiles, such as thiolates, are generally considered "soft" nucleophiles and their regioselectivity can be influenced by factors beyond simple electrostatics. However, the strong electronic pull of the nitrile group is expected to favor attack at the C-2 position.

Table 3: Regioselectivity of Reactions with S-Nucleophiles

| Nucleophile | Product(s) | Isomer Ratio (C-2:C-3) | Reference |

| Sodium Thiophenoxide | 2-Fluoro-3-(phenylthio)benzonitrile & 3-Fluoro-2-(phenylthio)benzonitrile | Data not available in searched literature |

Note: Quantitative data on the isomer distribution for the reaction of this compound with sodium thiophenoxide was not available in the searched literature.

Experimental Protocols

General Experimental Protocol for Nucleophilic Aromatic Substitution on this compound:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile) is added the nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃, NaH, or an appropriate alkoxide), if necessary.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water or an appropriate aqueous solution.

-

Extraction: The product is extracted into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired substituted benzonitrile.

Signaling Pathways and Logical Relationships

The decision-making process for predicting the regioselectivity of a nucleophilic attack on this compound can be visualized as a logical workflow.

References

Methodological & Application

Application Notes and Protocols: 2,3-Difluorobenzonitrile as a Precursor for Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3-Difluorobenzonitrile is a versatile fluorinated aromatic building block of significant interest in the pharmaceutical industry. Its unique electronic properties, arising from the two electron-withdrawing fluorine atoms and the nitrile group, render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it an excellent precursor for the synthesis of a variety of substituted aromatic compounds that serve as key intermediates in the development of novel therapeutic agents. The strategic incorporation of fluorine can enhance the metabolic stability and binding affinity of drug candidates.[1]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 2-amino-3-fluorobenzonitrile. This intermediate is a valuable precursor for the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways, which are implicated in various cancers and inflammatory diseases.

Key Reaction: Synthesis of 2-amino-3-fluorobenzonitrile

The primary transformation highlighted in this application note is the nucleophilic aromatic substitution of this compound with ammonia to selectively displace the fluorine atom at the 2-position, yielding 2-amino-3-fluorobenzonitrile.

Experimental Protocol

Reaction Scheme:

Materials and Equipment:

-

This compound

-

Ethanol, pre-saturated with ammonia

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Isohexane

-

Autoclave

-

Rotary evaporator

-

Standard laboratory glassware

Procedure: [2]

-

A mixture of this compound (19.0 g, 137 mmol) and ethanol (200 mL) pre-saturated with ammonia is placed in an autoclave.

-

The autoclave is sealed and heated to 140 °C for 8 hours, reaching a final pressure of 200 psi.

-